![molecular formula C19H22N2O3S B5916291 2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MPS" and is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action for MPS is not fully understood. However, it is believed that MPS works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MPS has also been shown to have anti-inflammatory properties and may work by reducing inflammation in the body.
Biochemical and Physiological Effects:
MPS has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MPS has also been shown to have antioxidant properties and may help to protect cells from damage caused by free radicals. MPS has also been shown to have neuroprotective properties and may help to protect the brain from damage caused by neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPS in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. MPS is also relatively inexpensive compared to other compounds that are used in scientific research. However, one limitation of using MPS in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that accurately measure the effects of MPS.
Future Directions
There are many future directions for research on MPS. One area of research is in the development of new cancer treatments that use MPS as a key component. MPS may also be studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of MPS and how it interacts with other compounds in the body.
Synthesis Methods
The synthesis method for MPS involves the reaction of 4-morpholinylbenzenesulfonamide with benzaldehyde in the presence of acetic acid. The reaction produces MPS as a yellow solid with a melting point of 126-128°C. This synthesis method has been widely used and has been shown to be effective in producing high yields of MPS.
Scientific Research Applications
MPS has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. MPS has been shown to have anti-cancer properties and has been studied for its potential use as a cancer treatment. MPS has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
(NZ)-2,4-dimethyl-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-9-18(16(2)14-15)25(22,23)20-19(17-6-4-3-5-7-17)21-10-12-24-13-11-21/h3-9,14H,10-13H2,1-2H3/b20-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDZTYMSLFYEG-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide |
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